molecular formula C10H6ClNO3 B1269932 2-Amino-6-chloro-3-formylchromone CAS No. 68301-77-9

2-Amino-6-chloro-3-formylchromone

Cat. No.: B1269932
CAS No.: 68301-77-9
M. Wt: 223.61 g/mol
InChI Key: GCFVPLUXLQEQJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Amino-6-chloro-3-formylchromone are still under investigation. It has been found to exhibit cytotoxicity against hl-60 and nalm-6 leukemia cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes that result in cytotoxicity

Biochemical Pathways

The compound’s cytotoxic effects suggest that it may interfere with pathways essential for cell survival and proliferation

Pharmacokinetics

Its molecular weight (22361 g/mol) and solid form suggest that it may have good bioavailability . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily cytotoxic. It has been found to exhibit cytotoxicity against HL-60 and NALM-6 leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff bases with primary amines, which can further interact with metal ions such as copper and zinc to form complexes . These interactions are crucial as they can influence the compound’s biological activity and potential therapeutic applications.

Cellular Effects

This compound exhibits notable effects on different types of cells and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against leukemia cells . It can induce apoptosis by promoting the translocation of cytochrome c from the mitochondria to the cytosol, thereby activating the caspase cascade . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been reported to inhibit topoisomerase, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA breaks, ultimately triggering cell death. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to this compound has been associated with sustained cytotoxic effects, particularly in in vitro studies involving cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, thereby influencing its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6-chloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFVPLUXLQEQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351013
Record name 2-Amino-6-chloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68301-77-9
Record name 2-Amino-6-chloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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